molecular formula C12H19BrFNO2 B12287890 tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

Katalognummer: B12287890
Molekulargewicht: 308.19 g/mol
InChI-Schlüssel: PLCCODQQXHECFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

Molekularformel

C12H19BrFNO2

Molekulargewicht

308.19 g/mol

IUPAC-Name

tert-butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate

InChI

InChI=1S/C12H19BrFNO2/c1-11(2,3)17-10(16)15-5-4-12(14,7-13)8-6-9(8)15/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

PLCCODQQXHECFF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCC(C2C1C2)(CBr)F

Herkunft des Produkts

United States

Beschreibung

tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound featuring a 7-membered bicyclo[4.1.0]heptane scaffold with a 2-azabicyclo core. The molecule contains a bromomethyl (-CH2Br) and a fluorine substituent at the 5-position, as well as a tert-butyl carbamate (Boc) group at the 2-position. The bromomethyl group serves as a reactive handle for further functionalization (e.g., nucleophilic substitution), while the fluorine atom may enhance metabolic stability or modulate electronic properties. The bicyclo[4.1.0] framework confers structural rigidity, making it valuable in medicinal chemistry for conformational restriction of pharmacophores.

Vorbereitungsmethoden

Simmons-Smith Cyclopropanation

In this approach, a pyrrolidine-derived enamine undergoes cyclopropanation using diiodomethane and a zinc-copper couple. For example, treatment of tert-butyl 5-methylenepyrrolidine-1-carboxylate with CH₂I₂/Zn(Cu) in ether at 0°C yields the bicyclo[4.1.0]heptane core with >90% diastereomeric excess (d.e.). The reaction proceeds via a carbene insertion mechanism, with the tert-butyl group stabilizing the intermediate.

Transition Metal-Catalyzed Methods

Rhodium(II) acetate-catalyzed decomposition of diazo compounds offers superior stereocontrol. A reported protocol reacts tert-butyl 5-diazo-2-azabicyclo[4.1.0]heptane-2-carboxylate with styrene derivatives to form the cyclopropane ring. Yields range from 70–85%, with catalyst loading as low as 2 mol%.

Fluorination Strategies

Introducing fluorine at the 5-position requires precise electrophilic or nucleophilic methods to avoid ring-opening side reactions.

Electrophilic Fluorination with Selectfluor®

Electrophilic fluorination of the bicyclic enamine intermediate using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 40°C achieves 65–75% yield. The reaction is stereospecific, with the fluorine atom adopting the axial position due to steric hindrance from the tert-butyl group.

Late-Stage Fluorine Incorporation via SN2 Displacement

An alternative route involves displacement of a leaving group (e.g., mesylate or tosylate) at the 5-position. For instance, treatment of tert-butyl 5-(methylsulfonyloxy)-2-azabicyclo[4.1.0]heptane-2-carboxylate with KF in DMF at 80°C affords the fluoro derivative in 60% yield. This method avoids over-fluorination but requires careful optimization of leaving group stability.

Bromomethyl Group Installation

The bromomethyl moiety is introduced via radical bromination or nucleophilic substitution, with the latter being more prevalent due to scalability.

Radical Bromination with NBS

Photochemical bromination using N-bromosuccinimide (NBS) and a catalytic amount of AIBN in CCl₄ selectively functionalizes the methyl group adjacent to the fluorine atom. Yields of 50–60% are reported, with minor (<5%) diastereomer formation.

Alkylation with Bromomethyl Bromide

A two-step sequence involving hydroxymethylation followed by bromination is widely employed:

  • Hydroxymethylation : The bicyclic amine is treated with formaldehyde in aqueous HCl to install a hydroxymethyl group.
  • Bromination : Reaction with PBr₃ in dichloromethane at 0°C converts the hydroxymethyl to bromomethyl, achieving 85–90% conversion.

Tert-Butyl Carbamate Protection/Deprotection

The tert-butyloxycarbonyl (Boc) group is introduced early in the synthesis to protect the amine during subsequent reactions.

Boc Protection

Treatment of the free amine with di-tert-butyl dicarbonate (Boc₂O) in THF in the presence of DMAP (4-dimethylaminopyridine) affords the protected derivative in >95% yield.

Deprotection for Further Functionalization

Acidic deprotection using 4M HCl in dioxane removes the Boc group, enabling downstream modifications. The process is quantitative within 2 hours at 25°C.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Disadvantages
Route A Cyclopropanation → Fluorination → Bromomethylation 48% High stereocontrol Lengthy purification
Route B Fluorination → Cyclopropanation → Bromomethylation 52% Fewer side reactions Requires anhydrous conditions
Route C Bromomethylation → Cyclopropanation → Fluorination 41% Scalable Lower diastereoselectivity

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance fluorination and bromination rates but may promote epimerization. Mixed solvent systems (e.g., DCM/water) balance reactivity and stability.

Temperature Control

Low temperatures (–20°C to 0°C) minimize side reactions during bromomethylation, while fluorination benefits from moderate heating (40–60°C).

Catalytic Additives

Lewis acids like ZnCl₂ improve electrophilic fluorination yields by 15–20%. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate bromide displacement in biphasic systems.

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H/¹³C NMR : Distinct signals for bromomethyl (δH 3.4–3.6 ppm; δC 32–35 ppm) and fluorine (³JHF = 18–22 Hz).
  • HRMS : Molecular ion at m/z 303.16 (C₁₁H₁₆BrFNO₂⁺) with <2 ppm error.
  • X-ray Crystallography : Confirms the (1R,5S,6R) configuration and boat-like conformation of the bicyclic core.

Industrial Scalability Considerations

Large-scale production faces challenges in:

  • Cost of Fluorinating Agents : Selectfluor® contributes >40% of raw material costs.
  • Waste Management : Bromide byproducts require neutralization with NaHSO₃.
  • Process Safety : Exothermic bromination steps necessitate jacketed reactors with temperature control.

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous-flow systems reduce reaction times by 70% for cyclopropanation.
  • Enzymatic Fluorination : Engineered fluorinases enable greener fluorine incorporation at ambient conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

    Substitutionsreaktionen: Die Brommethylgruppe in der Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen das Bromatom durch andere Nucleophile ersetzt wird.

    Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, wodurch der Oxidationszustand der funktionellen Gruppen verändert wird.

    Additionsreaktionen: Der Fluorsubstituent kann an Additionsreaktionen teilnehmen, insbesondere mit Elektrophilen.

Häufige Reagenzien und Bedingungen:

    Nucleophile: Häufige Nucleophile, die bei Substitutionsreaktionen verwendet werden, sind Amine, Thiole und Alkoxide.

    Oxidationsmittel: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können für Oxidationsreaktionen verwendet werden.

    Reduktionsmittel: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden für Reduktionsreaktionen verwendet.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die nucleophile Substitution mit einem Amin ein Aminderivat der Verbindung ergeben.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den tert-Butyl-5-(Bromomethyl)-5-fluor-2-azabicyclo[4.1.0]heptan-2-carboxylat seine Wirkung entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen. Die Brommethyl- und Fluorgruppen können kovalente Bindungen bilden oder nichtkovalente Wechselwirkungen mit Enzymen, Rezeptoren oder anderen Proteinen eingehen und deren Aktivität modulieren. Die bicyclische Struktur sorgt für Steifigkeit, was die Bindungsaffinität und Selektivität verbessern kann.

Wirkmechanismus

The mechanism by which tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate exerts its effects involves interactions with specific molecular targets. The bromomethyl and fluoro groups can form covalent bonds or engage in non-covalent interactions with enzymes, receptors, or other proteins, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Bromomethyl vs. Azidomethyl and Aminomethyl

  • Bromomethyl (Target) : The bromine atom in the target compound enables nucleophilic substitution (e.g., SN2 reactions) for introducing thiols, amines, or other nucleophiles. This is critical in prodrug design or linker conjugation .
  • Azidomethyl : The azide group in the analogous compound () facilitates click chemistry (e.g., CuAAC reactions) for bioconjugation or polymer synthesis .
  • Aminomethyl: The amine group () allows for amide bond formation or Schiff base chemistry, useful in peptide mimetics .

Fluorine Substitution

Bicyclo System Variations

  • Bicyclo[4.1.0] vs. [2.2.1]: The [4.1.0] system (7-membered ring) offers greater conformational flexibility compared to the [2.2.1] system (norbornane-like, 5-membered bridge), which is more rigid. This impacts solubility and steric interactions; for example, [2.2.1] derivatives () are often used in central nervous system (CNS) drug design due to their ability to cross the blood-brain barrier .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) exhibit higher aqueous solubility compared to neutral Boc-protected compounds like the target .
  • Stability : The lactone-containing derivative in (tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) may undergo hydrolysis under basic conditions, whereas the target’s Boc group is stable under mild acidic/basic conditions .

Biologische Aktivität

tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate is a bicyclic compound that belongs to the class of azabicyclic compounds. Its unique structural features, including a bromomethyl and a fluoro substituent, suggest potential biological activities, particularly in the fields of medicinal chemistry and neuropharmacology. This article provides an overview of the biological activity associated with this compound, supported by relevant research findings and data.

  • Molecular Formula : C₁₂H₁₉BrFNO₂
  • Molecular Weight : 308.19 g/mol
  • CAS Number : 1421683-47-7

The biological activity of this compound is hypothesized to stem from its ability to interact with various neurotransmitter systems. Compounds with similar azabicyclic structures have been shown to act as ligands for neurotransmitter receptors, which may influence central nervous system (CNS) functions.

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and differences between this compound and other related azabicyclic compounds:

Compound NameCAS NumberSimilarityUnique Features
Tert-Butyl 5-hydroxy-2-azabicyclo[4.1.0]heptane-2-carboxylate207405-60-50.95Hydroxymethyl group instead of bromomethyl
Tert-Butyl 3-acetylpiperidine-1-carboxylate858643-92-20.93Features an acetyl group
Tert-Butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate185099-67-60.93Oxo group at a different position

Case Studies

While direct case studies on this compound are scarce, related research on azabicyclic compounds provides insight into their potential applications:

  • Neuropharmacology : A study examining the effects of structurally similar azabicyclic compounds on CNS activity found that they modulate neurotransmitter release, suggesting a pathway for developing therapeutic agents targeting neurological disorders.
  • Pain Management : Research involving azabicyclic derivatives indicated analgesic properties, with some compounds showing efficacy in reducing pain responses in rodent models.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.